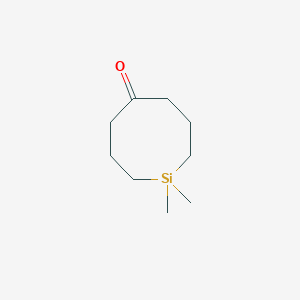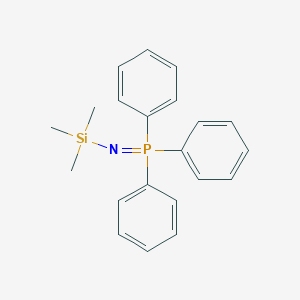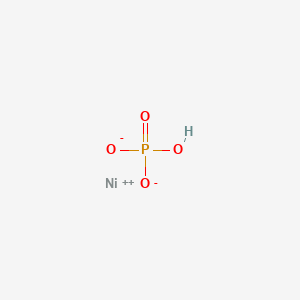
Nickel hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel hydrogen phosphate is a type of inorganic compound that has gained much attention in scientific research due to its unique properties. It is a crystalline material that has a chemical formula of NiHPO4·4H2O. This compound has shown promise in various applications, including as a catalyst, in electrochemical systems, and as a potential electrode material for batteries.
Wirkmechanismus
The mechanism of action of nickel hydrogen phosphate as a catalyst involves its ability to activate oxygen molecules and facilitate the transfer of electrons. It has been shown to have a redox-active nickel center that can undergo reversible oxidation and reduction. In addition, the phosphate groups in nickel hydrogen phosphate can act as Lewis bases, which can coordinate with metal ions and facilitate catalytic reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of nickel hydrogen phosphate. However, it has been shown to be non-toxic and biocompatible, which makes it a potential candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using nickel hydrogen phosphate in lab experiments is its low cost and ease of synthesis. It is also stable and has a long shelf life. However, one of the limitations is its low surface area, which can limit its catalytic activity.
Zukünftige Richtungen
There are several future directions for the research on nickel hydrogen phosphate. One area of interest is its potential as an electrode material for supercapacitors and batteries. Another area of interest is its use in biomedical applications, such as drug delivery and tissue engineering. Additionally, there is a need for further research on the mechanism of action of nickel hydrogen phosphate as a catalyst and its potential applications in organic synthesis.
Synthesemethoden
Nickel hydrogen phosphate can be synthesized through various methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. The precipitation method involves mixing nickel nitrate, ammonium dihydrogen phosphate, and a base such as ammonia or sodium hydroxide in water. The resulting precipitate is then washed and dried to obtain nickel hydrogen phosphate. Hydrothermal synthesis involves heating a mixture of nickel nitrate, ammonium dihydrogen phosphate, and water in a sealed vessel at high temperature and pressure. Sol-gel synthesis involves the hydrolysis of metal alkoxides in a solution, followed by the addition of a phosphate source and nickel salt. This method allows for the control of particle size and morphology.
Wissenschaftliche Forschungsanwendungen
Nickel hydrogen phosphate has been studied extensively for its catalytic properties. It has shown potential as a heterogeneous catalyst for various organic reactions, including oxidation, reduction, and coupling reactions. It has also been used as a catalyst for the synthesis of biodiesel from vegetable oil. In addition, nickel hydrogen phosphate has been studied as an electrode material for batteries due to its high specific capacitance and good cycling stability.
Eigenschaften
CAS-Nummer |
14332-34-4 |
|---|---|
Produktname |
Nickel hydrogen phosphate |
Molekularformel |
HNiO4P |
Molekulargewicht |
154.673 g/mol |
IUPAC-Name |
hydrogen phosphate;nickel(2+) |
InChI |
InChI=1S/Ni.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 |
InChI-Schlüssel |
OLYKGFYCSAJGKT-UHFFFAOYSA-L |
SMILES |
OP(=O)([O-])[O-].[Ni+2] |
Kanonische SMILES |
[H+].[O-]P(=O)([O-])[O-].[Ni+2] |
Andere CAS-Nummern |
14332-34-4 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





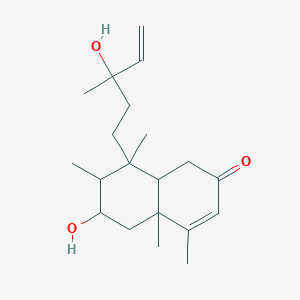
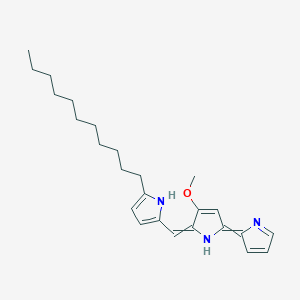
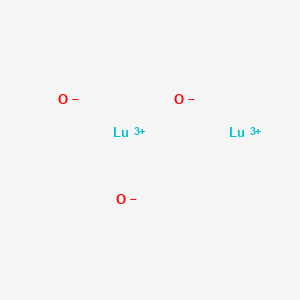
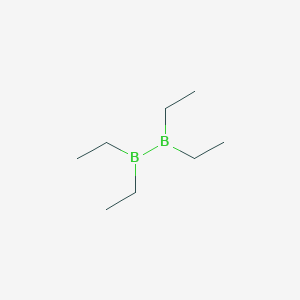
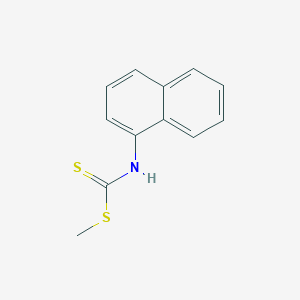
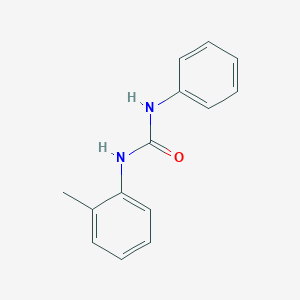

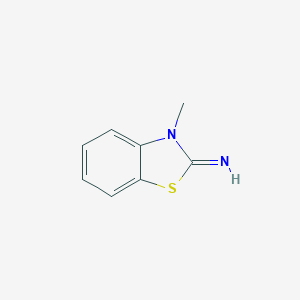
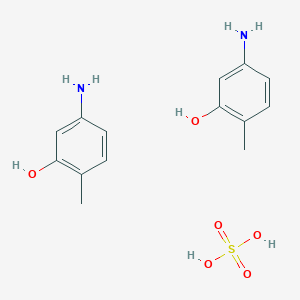
![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)
